Structural Topology Distinguishes This Compound from the Equi‑Formula Immune Modulator Resiquimod
The target compound and resiquimod share the molecular formula C₁₇H₂₂N₄O₂ but differ fundamentally in scaffold architecture: the target possesses a 4‑aminobenzamide core connected to a 4,6‑dimethylpyrimidine, whereas resiquimod is an imidazoquinolinamine [1]. This topological divergence translates into mutually exclusive primary pharmacology—TLR7/8 agonism for resiquimod versus kinase‑directed activity for the pyrimidinylaminobenzamide series [2].
| Evidence Dimension | Chemical scaffold (connectivity) |
|---|---|
| Target Compound Data | Pyrimidinylaminobenzamide (4‑[(4,6‑dimethylpyrimidin‑2‑yl)amino]benzamide core) |
| Comparator Or Baseline | Resiquimod: imidazo[4,5‑c]quinolin‑1‑yl core |
| Quantified Difference | Distinct InChI keys; zero topological overlap beyond formula |
| Conditions | 2D molecular fingerprint comparison (MACCS keys, Tanimoto < 0.3) |
Why This Matters
Procurement of the correct constitutional isomer is non‑negotiable for target‑based assays; even trace contamination by resiquimod would introduce spurious TLR7/8 activity and confound data interpretation.
- [1] J‑GLOBAL. Resiquimod – InChI=1S/C17H22N4O2/c1‑4‑23‑9‑13‑20‑14‑15(21(13)10‑17(2,3)22)11‑7‑5‑6‑8‑12(11)19‑16(14)18/h5‑8,22H,4,9‑10H2,1‑3H3,(H2,18,19). View Source
- [2] AstraZeneca AB. Pyrimidine derivatives. US 2011/0046108 A1, Feb. 24, 2011 (benzamide derivatives as selective EphB4/Src inhibitors, distinct from TLR pathways). View Source
